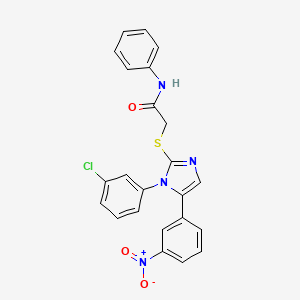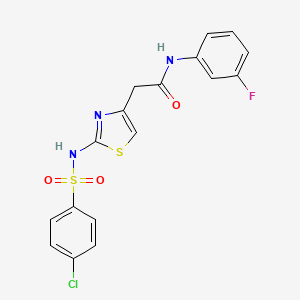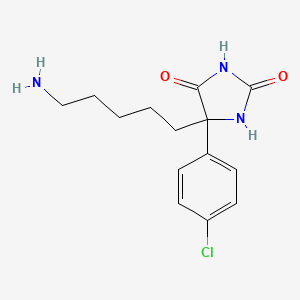
(3S,4S)-4-Aminotetrahydrothiophene-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-Aminotetrahydrothiophene-3-ol, also known as 4-ATT, is a chemical compound with a unique structure that has been studied extensively for its potential applications in scientific research. This compound is a chiral amino alcohol that contains a thiophene ring, which makes it an interesting candidate for use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of (3S,4S)-4-Aminotetrahydrothiophene-3-ol is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. Specifically, this compound has been shown to enhance the activity of the inhibitory neurotransmitter GABA, which could explain its anticonvulsant and neuroprotective effects. It may also have other effects on neurotransmitter systems, such as the dopaminergic and serotonergic systems, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
(3S,4S)-4-Aminotetrahydrothiophene-3-ol has a range of biochemical and physiological effects that have been studied in various contexts. For example, it has been shown to have antioxidant properties, which could contribute to its neuroprotective effects. It has also been shown to modulate the activity of ion channels, which could explain its anticonvulsant effects. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S,4S)-4-Aminotetrahydrothiophene-3-ol in lab experiments is its unique structure, which makes it an interesting candidate for studying various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, there are also some limitations to using (3S,4S)-4-Aminotetrahydrothiophene-3-ol in lab experiments. For example, it can be difficult to obtain high yields of the compound, which can limit its use in larger-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research on (3S,4S)-4-Aminotetrahydrothiophene-3-ol. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies on the mechanism of action of (3S,4S)-4-Aminotetrahydrothiophene-3-ol could help to elucidate its potential therapeutic effects. Other potential future directions include the development of new synthesis methods for this compound, as well as the exploration of its potential applications in other fields, such as materials science and catalysis.
Conclusion
In conclusion, (3S,4S)-4-Aminotetrahydrothiophene-3-ol is a unique chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential as a drug candidate and its unique structure make it an interesting candidate for further study.
Synthesemethoden
The synthesis of (3S,4S)-4-Aminotetrahydrothiophene-3-ol involves the reduction of 4,4-dioxide-2,2-dimethyl-1,3-dithietane with sodium borohydride in the presence of acetic acid. This method was first reported by G. A. Olah and J. A. Olah in 1981 and has since been used to produce high yields of the compound. The purity of the final product can be confirmed by various analytical techniques, including NMR spectroscopy, IR spectroscopy, and HPLC.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-4-Aminotetrahydrothiophene-3-ol has been extensively studied for its potential applications in scientific research. One of the main areas of interest is medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of various diseases. For example, (3S,4S)-4-Aminotetrahydrothiophene-3-ol has been shown to have anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. It has also been shown to have neuroprotective properties, which could make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(3S,4S)-4-aminothiolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGUFCZWYSGAI-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-Aminotetrahydrothiophene-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)

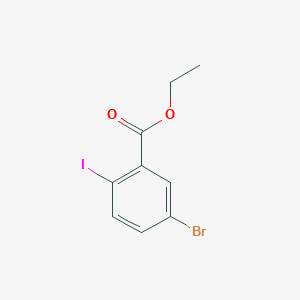
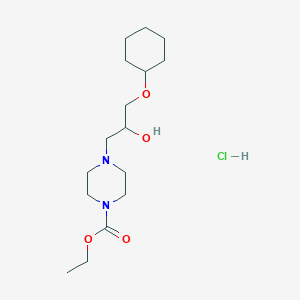
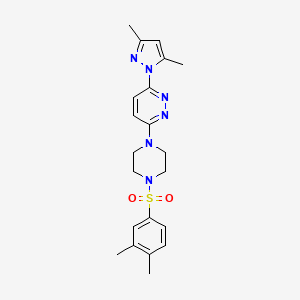

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)

